molecular formula C10H9ClFNS B13471670 2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride

2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride

Cat. No.: B13471670
M. Wt: 229.70 g/mol
InChI Key: FCDIDXRIRXVHMN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride is an organic compound that features a fluorine atom, a thiophene ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(thiophen-2-yl)aniline hydrochloride is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClFNS

Molecular Weight

229.70 g/mol

IUPAC Name

2-fluoro-5-thiophen-2-ylaniline;hydrochloride

InChI

InChI=1S/C10H8FNS.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h1-6H,12H2;1H

InChI Key

FCDIDXRIRXVHMN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)F)N.Cl

Origin of Product

United States

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